4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with the molecular formula C18H13BrN2O3S2. This compound is part of a class of thiazolidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-bromobenzoyl chloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide include other thiazolidinone derivatives such as:
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrN2O3S2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-24-14-5-3-2-4-12(14)10-15-17(23)21(18(25)26-15)20-16(22)11-6-8-13(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
BXVXBAPGHUXZKT-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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